1-Naphthylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4154. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

naphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKKJVHTXPJHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060283 | |

| Record name | 1-Naphthalenamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-46-5 | |

| Record name | 1-Naphthylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHYLAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLL8535VLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthylamine Hydrochloride: Chemical Properties, Structure, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-Naphthylamine (B1663977) hydrochloride, a significant chemical intermediate in various industrial and research applications. The document details its chemical properties, structural characteristics, relevant experimental protocols, and toxicological profile.

Chemical Identity and Properties

1-Naphthylamine hydrochloride is the hydrochloride salt of the aromatic amine 1-Naphthylamine.[1] It is an organic compound characterized by a naphthalene (B1677914) ring system with an amino group at the 1-position.[1][2] The hydrochloride form enhances its solubility in water compared to its free base, making it more suitable for various applications.[1][2] It typically appears as a white to pale red or light yellow to dark green crystalline solid and may have an ammonia-like odor.[3][4][5][6] Upon exposure to air and light, it can darken to a reddish-purple color.[1][7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉N·HCl or C₁₀H₁₀ClN | [3][4][8][9][10][11] |

| Molecular Weight | ~179.65 g/mol | [1][3][5][6][8][9] |

| Appearance | White to light yellow/pale red to dark green crystalline solid | [3][5][6][12] |

| Odor | Ammonia-like | [4][5][7] |

| Solubility | Soluble in water, alcohol, and ether | [2][4][5] |

| Purity | >98.0% (HPLC) | [3][6] |

| CAS Number | 552-46-5 | [1][4][6][8] |

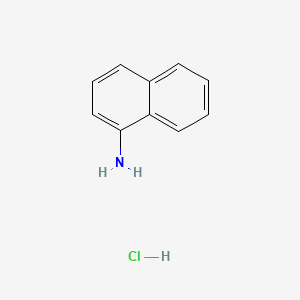

Chemical Structure

The molecule consists of a naphthalene core with an amine group substituted at the C-1 position, which is then protonated to form the hydrochloride salt.

Caption: Chemical structure of this compound.

Experimental Protocols

A common and established method for synthesizing this compound is through the reduction of 1-nitronaphthalene (B515781).[1]

Protocol: Reduction of 1-Nitronaphthalene [1][7][14]

-

Reaction Setup: Place iron turnings (200 g), water (100 g), and 30% hydrochloric acid (10 ml) into a reaction vessel equipped with a stirrer.[14]

-

Initiation: Allow the evolution of hydrogen to commence.

-

Addition of Reactant: Once the initial reaction subsides (at ~50°C), slowly add 1-nitronaphthalene (173 g) in small portions over approximately 4 hours, maintaining the temperature with external cooling to prevent the formation of undesired azo compounds.[14]

-

Neutralization: After the reduction is complete, make the mixture alkaline by adding sodium carbonate.[14]

-

Isolation: The resulting 1-naphthylamine is typically isolated via steam distillation.[1][14] The crude product is then treated with hydrochloric acid to form the hydrochloride salt.

-

Alternative Hydrogenation: An alternative industrial process involves the catalytic hydrogenation of purified 1-nitronaphthalene at elevated temperatures (150-250°C) and pressures (50-300 bar) in the presence of a platinum/activated charcoal catalyst.[15]

Caption: Simplified workflow for the synthesis of this compound.

The crude product can be purified through recrystallization from water, often with the use of charcoal to remove colored impurities.[16]

-

High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed using HPLC, with standards often exceeding 98.0%.[3][6] For method validation, robustness can be tested by varying parameters like flow rate and column temperature.[1] Specificity should be confirmed via spiked recovery studies in the presence of similar compounds like 2-naphthylamine.[1]

-

Spectroscopy:

-

UV-Vis: In one study, an amide conjugate of 1-naphthylamine exhibited a strong absorption band with a λmax at 289 nm, indicating amide formation, while 1-naphthylamine itself showed an absorption maximum at 313 nm.[17]

-

FT-IR: Infrared spectroscopy can confirm the presence of key functional groups. A secondary amide derivative showed characteristic peaks at 3434 cm⁻¹ (N-H stretching), 1685 cm⁻¹ (amide I band, C=O stretch), and 1543 cm⁻¹ (amide II band, N-H bend).[17]

-

NMR: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the precise chemical structure and confirm the identity of the compound and its derivatives.[17][18][19][20]

-

To assess the stability of the compound, forced degradation studies are recommended.[1]

-

Acidic/Alkaline Hydrolysis: Expose the compound to 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours and monitor for decomposition products using HPLC.[1]

-

Photostability: Evaluate photodegradation according to ICH Q1B guidelines by exposing the compound to UV light (320–400 nm).[1]

Reactivity and Stability

-

Stability: The compound is stable under normal storage conditions.[5][21][22] However, it is light-sensitive and should be stored in a cool, dark place, preferably in amber vials at 2–8°C to minimize degradation.[1][6] Conditions to avoid include direct sunlight, heat, sparks, and open flames.[5][22]

-

Reactivity:

-

Oxidation: Reacts with oxidizing agents like ferric chloride to produce a blue precipitate.[1]

-

Reduction: The unsubstituted ring can be reduced by sodium in boiling amyl alcohol to yield tetrahydro-1-naphthylamine.[1]

-

Substitution: When heated to 200°C in sulfuric acid, it can be converted to 1-naphthol.[1]

-

Dye Synthesis: It is a crucial precursor for azo dyes.[1][2] For instance, it is used to produce naphthionic acid, which is a key intermediate in the synthesis of Congo red.[1]

-

Biological Activity and Toxicology

-

Biological Relevance: this compound is utilized in the synthesis of Schiff bases that have demonstrated antioxidant properties.[1]

-

Toxicology and Carcinogenicity: The compound is harmful if swallowed.[5] More significantly, 1-naphthylamine is classified as a carcinogen.[2][21][23] Research indicates that it can cause mutations and is associated with an increased risk of bladder cancer.[1] Its carcinogenicity is linked to its metabolic activation into reactive intermediates that can bind to DNA.[1] Due to its hazardous nature, it is listed as one of the 13 carcinogens covered by OSHA General Industry Standards.[23]

Disclaimer: This document is intended for informational purposes for research and development professionals. All handling of this compound should be performed by trained personnel in a controlled laboratory setting, adhering to all relevant safety protocols and regulations.[5][12]

References

- 1. This compound | 552-46-5 | Benchchem [benchchem.com]

- 2. CAS 552-46-5: 1-Naphthylamine, hydrochloride | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [himedialabs.com]

- 5. lobachemie.com [lobachemie.com]

- 6. This compound | 552-46-5 | TCI AMERICA [tcichemicals.com]

- 7. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 1-Naphthalenamine, hydrochloride (1:1) | C10H9N.ClH | CID 11094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. prepchem.com [prepchem.com]

- 15. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]

- 16. This compound | 552-46-5 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. 1-Naphthylamine(134-32-7) 1H NMR spectrum [chemicalbook.com]

- 19. N-METHYL-1-NAPHTHYLAMINE HYDROCHLORIDE(4643-36-1) 1H NMR spectrum [chemicalbook.com]

- 20. N-Phenyl-1-naphthylamine(90-30-2) 1H NMR [m.chemicalbook.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. lobachemie.com [lobachemie.com]

- 23. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

Technical Guide: 1-Naphthylamine Hydrochloride for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, safety considerations, and core laboratory applications of 1-Naphthylamine hydrochloride. The information is intended to support researchers in the safe and effective use of this reagent in a laboratory setting.

Core Physical and Chemical Properties

This compound is the hydrochloride salt of 1-Naphthylamine, an aromatic amine. It is typically supplied as a crystalline powder. Its properties are critical for preparing solutions and for storage.[1][2][3] The key physical and chemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1-Naphthalenamine, hydrochloride | [4][5] |

| Synonyms | alpha-Naphthylamine hydrochloride, 1-Aminonaphthalene hydrochloride | [4][5] |

| CAS Number | 552-46-5 | [2][6] |

| Molecular Formula | C₁₀H₉N·HCl or C₁₀H₁₀ClN | [2][4][7] |

| Molecular Weight | 179.65 g/mol | [1][4][7] |

| Appearance | White to greyish-white or pale red crystalline powder.[1][2][3][8] | [1][2][3][8] |

| Odor | Disagreeable, ammonia-like odor.[3][8][9] | [3][8][9] |

| Melting Point | 272-275 °C | [2][9] |

| Solubility | Soluble in water, alcohol, and ether.[2][3][8] | [2][3][8] |

| Water Solubility | 37.7 g/L | [2][3][9] |

| Stability | Stable under normal conditions.[1] Sensitive to air and light; may turn brown on exposure.[5][10][11] | [1][5][10][11] |

Health and Safety Information

Hazard Summary: this compound is harmful if swallowed.[1][12] The parent compound, 1-Naphthylamine, is a potent carcinogen and can cause bladder cancer.[2][11][13] Users must handle this chemical with extreme caution.

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][6] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and oxidizing agents.[2][3][6] Keep the container tightly closed.[1] Some sources recommend storing under nitrogen.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Primary Laboratory Application: The Griess Test for Nitrite (B80452) Detection

This compound is a classical reagent in the Griess test, a widely used analytical method for the colorimetric determination of nitrite (NO₂⁻) ions in solution.[2][8] This test is a common indirect method for quantifying nitric oxide (NO), a critical signaling molecule in many physiological and pathological processes.[1] Due to the short half-life of NO, its concentration is often estimated by measuring its stable oxidized metabolites, nitrite and nitrate.[1]

Principle of the Griess Reaction

The Griess test is a two-step diazotization reaction.[1]

-

Diazotization: In an acidic medium, nitrite reacts with a primary aromatic amine (e.g., sulfanilic acid or sulfanilamide) to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then coupled with an aromatic coupling agent, such as this compound, to form a colored azo dye.[7]

The intensity of the resulting pink-red color is directly proportional to the nitrite concentration and can be quantified using a spectrophotometer.

Caption: Chemical principle of the Griess reaction.

Note on Modern Reagents: Due to the carcinogenicity of 1-naphthylamine, most modern commercial Griess reagent kits have replaced it with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED).[1][2] NED is less toxic and forms a more soluble and stable azo dye.[1] The following protocol is provided for contexts where the classical reagent is required, but substitution with NED is strongly recommended for safety and performance.

Experimental Protocol: Nitrite Quantification

This protocol describes the preparation of a classical Griess reagent using this compound and its application for measuring nitrite in aqueous samples.

Materials:

-

Sulfanilic acid

-

This compound

-

Glacial acetic acid or Phosphoric acid

-

Sodium nitrite (NaNO₂) for standard curve

-

Deionized water

-

Sample containing nitrite (e.g., cell culture supernatant, water sample)

-

Spectrophotometer or microplate reader (520-550 nm)

Reagent Preparation (Griess Reagent): The Griess reagent consists of two separate solutions that are typically mixed before use.

-

Solution A (Diazotizing Reagent): Dissolve 0.5 g of sulfanilic acid in 150 mL of 20% glacial acetic acid (or 5% phosphoric acid).[8]

-

Solution B (Coupling Reagent): Prepare a saturated solution of this compound in 20% glacial acetic acid. To prepare, gently heat 0.1 g of this compound in 100 mL of 20% acetic acid. A slight excess that does not dissolve is acceptable. Allow to cool and filter.

-

Working Griess Reagent: Mix equal volumes of Solution A and Solution B immediately before use.

Procedure:

-

Prepare Nitrite Standards: Create a stock solution of sodium nitrite (e.g., 1 mM). From this stock, prepare a series of dilutions in the same buffer or medium as your samples to generate a standard curve (e.g., 0-100 µM).

-

Sample Preparation: If samples contain particulates (like cells), centrifuge and collect the supernatant.[1]

-

Reaction Setup: In a 96-well plate or cuvettes:

-

Add 100 µL of each standard or sample.

-

Add 100 µL of the freshly mixed working Griess Reagent.

-

-

Incubation: Incubate the mixture for 15-30 minutes at room temperature, protected from light.[8] A pink-to-red color will develop.

-

Measurement: Measure the absorbance at approximately 540 nm using a spectrophotometer or microplate reader.[1][10]

-

Quantification:

-

Subtract the absorbance of a blank (buffer/medium + Griess reagent) from all readings.

-

Plot the absorbance of the standards versus their known concentrations to create a standard curve.

-

Determine the nitrite concentration of the samples by interpolating their absorbance values from the standard curve.

-

Caption: Experimental workflow for the Griess test.

Conclusion

This compound is a historically significant reagent for the colorimetric detection of nitrite. While its use has been largely superseded by safer alternatives like NED, understanding its properties and the classical Griess test protocol remains valuable for specific research contexts. Strict adherence to safety protocols is mandatory when handling this compound due to its associated health risks.

References

- 1. benchchem.com [benchchem.com]

- 2. Griess test - Wikipedia [en.wikipedia.org]

- 3. protocols.io [protocols.io]

- 4. NEMI Method Summary - 353.1 [nemi.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitrite determination in water samples based on a modified Griess reaction and central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. lovibond.com [lovibond.com]

- 8. echemi.com [echemi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. epa.gov [epa.gov]

- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 12. researchgate.net [researchgate.net]

- 13. ccal.oregonstate.edu [ccal.oregonstate.edu]

Technical Guide: Solubility Profile of 1-Naphthylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Naphthylamine hydrochloride in various solvents. The information contained herein is intended to support research and development activities where this compound is utilized.

Introduction

This compound (C₁₀H₉N·HCl) is the hydrochloride salt of the aromatic amine 1-naphthylamine. Its solubility is a critical parameter in various applications, including organic synthesis, analytical chemistry, and the formulation of pharmaceutical intermediates. Understanding its solubility profile in different organic solvents is essential for process development, purification, and analytical method design. This document summarizes the available quantitative and qualitative solubility data and provides a detailed experimental protocol for its determination.

Solubility Data

The solubility of this compound has been characterized in aqueous and organic solvents. While precise quantitative data in a range of organic solvents is not extensively documented in readily available literature, a combination of quantitative water solubility and qualitative descriptions for organic solvents is presented below.

Table 1: Solubility of this compound

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 37.7 g/L[1] | Not Specified |

| Water | H₂O | ~3.7 g/100 mL* | Not Specified |

| Alcohol (general) | ROH | Soluble[2][3] | Not Specified |

| Ethanol | C₂H₅OH | Soluble | Not Specified |

| Methanol | CH₃OH | Soluble | Not Specified |

| Ether (general) | R-O-R' | Soluble[2][3] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |

| Acetone | (CH₃)₂CO | Data not available | - |

| Dichloromethane | CH₂Cl₂ | Data not available | - |

*Calculated from the Merck Index data indicating solubility in "about 27 parts water".

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the equilibrium solubility of this compound in an organic solvent using the gravimetric method. This method is robust and relies on determining the mass of the dissolved solute in a known volume of a saturated solution.

3.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane) of appropriate purity

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated flasks or vials

-

Syringe filters (chemically compatible with the solvent)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the mixture to stand undisturbed for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a glass syringe.

-

Attach a chemically compatible syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of this compound.

-

Continue drying until a constant weight of the residue is achieved.

-

Accurately weigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))

-

3.3. Alternative Quantification Method: UV-Vis Spectrophotometry

For solvents in which this compound exhibits a distinct UV-Vis absorption spectrum, this technique can be a faster alternative to the gravimetric method.

-

Prepare a Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Analyze the Saturated Solution: A sample of the filtered saturated solution (prepared as in steps 3.2.1 and 3.2.2) is appropriately diluted with the solvent to fall within the concentration range of the calibration curve.

-

Determine Concentration: The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a summary of the known solubility of this compound and a detailed experimental protocol for its determination in organic solvents. While quantitative data in organic media is sparse in the literature, the provided methodology allows researchers to generate reliable solubility data tailored to their specific solvent systems and experimental conditions. This information is crucial for the effective use of this compound in research and development.

References

An In-depth Technical Guide to the Spectral Properties of 1-Naphthylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthylamine (B1663977) hydrochloride (CAS: 552-46-5) is the salt form of the aromatic amine 1-naphthylamine, a compound derived from naphthalene (B1677914).[1][2] Structurally, it consists of a naphthalene ring system with an amino group at the 1-position, combined with hydrochloric acid to form the hydrochloride salt.[1] This conversion to a salt significantly enhances its water solubility compared to the free base, making it more amenable to various industrial and laboratory applications.[1][3]

Historically, 1-Naphthylamine and its derivatives have been crucial precursors in the synthesis of azo dyes.[1][4] However, its use is tempered by significant health concerns, as the compound is a known carcinogen, primarily linked to bladder cancer through metabolic activation into reactive intermediates that can form DNA adducts.[1][3]

A thorough understanding of its spectral properties is paramount for its identification, quantification, and quality control in both industrial processes and toxicological research. This guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics of 1-Naphthylamine hydrochloride, complete with experimental protocols and relevant biochemical pathway diagrams.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorimetry

UV-Vis spectroscopy of this compound is characterized by absorptions arising from electronic transitions within the naphthalene aromatic system. The free base, 1-naphthylamine, exhibits a characteristic absorption maximum (λmax) at approximately 313 nm.[5] It is also a fluorescent compound, with an excitation peak at 316 nm and an emission peak at 434 nm.[6] Spectrophotometric methods for its quantitative determination often involve derivatization to form intensely colored azo dyes, shifting the λmax into the visible region (e.g., 520-530 nm).[7][8]

Table 1: UV-Vis and Fluorescence Data

| Parameter | Wavelength (nm) | Compound Form | Notes |

| Absorption λmax | ~313 | 1-Naphthylamine (Free Base) | Characteristic absorption of the naphthylamine chromophore.[5] |

| Absorption λmax | 530 | 1-Naphthylamine Derivative | After oxidative coupling with pyrocatechol (B87986) for quantification.[7] |

| Excitation λmax | 316 | 1-Naphthylamine (Free Base) | For fluorescence measurements.[6] |

| Emission λmax | 434 | 1-Naphthylamine (Free Base) | Stokes' shift of 118 nm.[6] |

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining a UV-Vis absorption spectrum.

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and which is transparent in the measurement region (e.g., ethanol, distilled water).

-

Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a volumetric flask. Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam of the spectrophotometer.

-

Sample Measurement: Fill an identical cuvette with the sample solution and place it in the sample beam.

-

Data Acquisition: Scan the wavelength range (e.g., 200-800 nm) to record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides detailed information about its functional groups. Key features include the stretching and bending vibrations of the ammonium (B1175870) group (NH₃⁺), aromatic C-H bonds, and the C=C bonds of the naphthalene ring. The presence of the hydrochloride salt is confirmed by the characteristic broad absorptions of the ammonium ion, which differ significantly from the sharp N-H stretching bands of a free primary amine.

Table 2: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-2800 | N-H⁺ Stretching | Ammonium (R-NH₃⁺) | Strong, Broad |

| ~3050 | Aromatic C-H Stretching | Naphthyl Ring | Medium to Weak |

| 1600-1580, 1510-1450 | C=C Stretching | Naphthyl Ring | Medium to Strong |

| ~1550 | N-H⁺ Bending (Asymmetric) | Ammonium (R-NH₃⁺) | Medium |

| ~1500 | N-H⁺ Bending (Symmetric) | Ammonium (R-NH₃⁺) | Medium |

| 800-770 | C-H Out-of-Plane Bending | 1-substituted Naphthyl | Strong |

Experimental Protocol: KBr Pellet Method

This protocol describes the preparation of a solid sample for IR analysis using the potassium bromide (KBr) pellet technique.[10][11]

-

Sample Preparation: Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is formed.[11]

-

Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Data Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound, providing precise information about the hydrogen and carbon environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show complex signals in the aromatic region due to the seven protons on the naphthalene ring. The protons of the ammonium group will appear as a distinct, typically broad, signal further downfield. In a solvent like D₂O, the aromatic protons are expected in the δ 7.2–8.1 ppm range, with the NH₃⁺ signal around δ 3.5 ppm.[1]

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment | Multiplicity | Notes |

| ~10-12 | -NH₃⁺ | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O. |

| 7.2 - 8.1 | Ar-H | Multiplet | Seven protons on the naphthalene ring.[1] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring system. The carbon atom bonded to the ammonium group (C1) will be shifted downfield relative to the other carbons.

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment | Notes |

| ~140 | C1 (C-NH₃⁺) | Carbon attached to the nitrogen atom. |

| 110 - 135 | C2-C10, Aromatic | Nine distinct signals for the remaining carbons of the naphthalene ring system. |

Experimental Protocol: NMR Spectroscopy

This protocol provides general steps for acquiring NMR spectra.[12]

-

Sample Preparation: Dissolve an appropriate amount of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[12]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm), or use the residual solvent peak for calibration.[12]

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Tuning and Locking: Tune the probe to the correct frequency and lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.[12]

-

Data Acquisition: Acquire the spectrum using standard pulse sequences and parameters. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves analyzing the free base, 1-Naphthylamine, after the loss of HCl. The mass spectrum provides the exact molecular weight and structural information based on fragmentation patterns. The parent compound, 1-Naphthylamine, has a molecular weight of 143.18 g/mol .[13]

Table 5: Mass Spectrometry Data for 1-Naphthylamine

| m/z | Ion | Notes |

| 144 | [M+H]⁺ | Protonated molecular ion (in ESI).[13] |

| 143 | [M]⁺˙ | Molecular ion (in EI). |

| 115 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from the molecular ion. |

Fragmentation Pathway

The primary fragmentation pathway under Electron Ionization (EI) involves the initial formation of the molecular ion (m/z 143). A characteristic fragmentation is the loss of a hydrogen cyanide (HCN) molecule, leading to a stable ion at m/z 115.

Caption: Primary fragmentation of the 1-Naphthylamine molecular ion.

Experimental Protocol: Mass Spectrometry

This is a general procedure for obtaining a mass spectrum.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be via a gas chromatography (GC) system. For non-volatile salts, direct infusion via an electrospray ionization (ESI) source is common.[14]

-

Ionization: Ionize the sample. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation.[14]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Application Workflows and Pathways

The spectral characterization of this compound is crucial for its application and safety assessment. The following diagrams illustrate a logical workflow for its analysis and its pathway of metabolic activation.

Caption: General workflow for the spectroscopic characterization of 1-Naphthylamine HCl.

Caption: Metabolic activation pathway of 1-Naphthylamine leading to carcinogenicity.[1]

References

- 1. This compound | 552-46-5 | Benchchem [benchchem.com]

- 2. 1-Naphthalenamine, hydrochloride (1:1) | C10H9N.ClH | CID 11094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 552-46-5: 1-Naphthylamine, hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]

- 7. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]

- 8. Spectrophotometric determination of 1-naphthylamine in aqueous solution by coupling with diazotised 4-aminoacetophenone - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Linchpin in Azo Dye Synthesis: A Technical Guide to the Mechanism of Action of 1-Naphthylamine Hydrochloride

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the mechanism of action of 1-Naphthylamine (B1663977) hydrochloride in chemical reactions. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the compound's pivotal role in the synthesis of azo dyes and other organic compounds. The guide provides clearly structured data, detailed experimental protocols, and mandatory visualizations to elucidate the core chemical pathways.

1-Naphthylamine hydrochloride, the hydrochloride salt of 1-naphthylamine, is a versatile aromatic amine that serves as a crucial precursor in a variety of chemical syntheses.[1][2] Its enhanced solubility in aqueous solutions compared to its free base form makes it particularly suitable for a range of industrial and laboratory applications.[1] The primary utility of this compound lies in its ability to undergo diazotization followed by coupling reactions, a cornerstone of azo dye production.[1]

Core Mechanism: Diazotization and Azo Coupling

The principal mechanism of action of this compound in the synthesis of azo compounds involves a two-step process:

-

Diazotization: The primary aromatic amine group of 1-naphthylamine is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium, such as hydrochloric or sulfuric acid, with a source of nitrous acid, commonly sodium nitrite (B80452).[3][4][5] The hydrochloride form of 1-naphthylamine facilitates its dissolution in the acidic reaction mixture.

-

Azo Coupling: The resulting diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which is the chromophore responsible for the vibrant colors of azo dyes.

The sulfonic acid derivatives of 1-naphthylamine are of particular importance in the dye industry, as they can be used to produce dyes that effectively color unmordanted cotton.[6] A notable example is the synthesis of Congo red, which involves the diazotization of a benzidine (B372746) derivative and subsequent coupling with naphthionic acid (1-aminonaphthalene-4-sulfonic acid), a derivative of 1-naphthylamine.[6]

Chemical Reactivity Beyond Azo Dyes

While its role in dye manufacturing is paramount, this compound also participates in other chemical transformations:

-

Oxidation: In the presence of oxidizing agents like ferric chloride, solutions of its salts yield a blue precipitate.[1][6] Chromic acid can oxidize it to 1,4-naphthoquinone.[6]

-

Reduction: The unsubstituted ring of 1-naphthylamine can be reduced by sodium in boiling amyl alcohol to produce tetrahydro-1-naphthylamine.[1][6]

-

Substitution: When heated to 200°C in sulfuric acid, it can be converted to 1-naphthol.[1][6]

Experimental Protocols and Data

To provide a practical framework for researchers, this guide summarizes key quantitative data and outlines a general experimental protocol for the diazotization-coupling reaction.

Quantitative Data Summary

| Parameter | Value/Range | Conditions | Source |

| Diazotization Temperature | 0 - 5 °C | Maintained with an ice bath to ensure stability of the diazonium salt. | General Knowledge |

| Diazotization pH | < 4 | Acidic medium (e.g., HCl, H₂SO₄) is required. | [3][4][5] |

| Coupling Reaction pH | 4 - 5 | Weakly acidic to neutral for coupling with amines; slightly alkaline for phenols. | General Knowledge |

| Typical Yields (Azo Dyes) | 80 - 95% | Dependent on specific reactants and reaction optimization. | [7] |

General Diazotization Protocol

A solution of this compound in dilute hydrochloric acid is cooled to 0-5°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature and ensuring constant stirring. The completion of the diazotization can be tested using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.

General Azo Coupling Protocol

The cold diazonium salt solution is slowly added to a solution of the coupling agent (e.g., a phenol or another aromatic amine) dissolved in an appropriate solvent. The pH of the coupling reaction mixture is adjusted as necessary to facilitate the electrophilic substitution. The resulting azo dye often precipitates from the solution and can be collected by filtration, washed, and purified.

Visualizing the Chemical Pathways

To further clarify the reaction mechanisms and workflows, the following diagrams have been generated.

Caption: Diazotization of this compound.

Caption: Azo coupling reaction to form an azo dye.

Caption: Experimental workflow for azo dye synthesis.

Safety Considerations

It is imperative to handle this compound with extreme caution as it is a potential human carcinogen and can be absorbed through the skin.[2][8] Appropriate personal protective equipment should be used at all times, and work should be conducted in a well-ventilated area.[8]

This technical guide serves as a foundational document for understanding and utilizing this compound in chemical synthesis. The detailed information provided is intended to support the advancement of research and development in fields that rely on the rich chemistry of aromatic amines and azo compounds.

References

- 1. This compound | 552-46-5 | Benchchem [benchchem.com]

- 2. CAS 552-46-5: 1-Naphthylamine, hydrochloride | CymitQuimica [cymitquimica.com]

- 3. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 4. CN100369874C - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]

- 5. US2827449A - Process of diazotization of aromatic - Google Patents [patents.google.com]

- 6. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 7. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 8. nj.gov [nj.gov]

An In-Depth Technical Guide to the Fluorescence Quantum Yield of 1-Naphthylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of 1-naphthylamine (B1663977) hydrochloride. It is designed to be a valuable resource for professionals in research and drug development who utilize naphthalene-based fluorophores. This document details the photophysical properties of 1-naphthylamine and its protonated form, presents quantitative data in a structured format, outlines a detailed experimental protocol for quantum yield determination, and includes visualizations of the underlying principles and experimental workflows.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by a fluorophore. A high quantum yield is often a desirable characteristic for fluorescent probes, as it contributes to a brighter signal and greater sensitivity in various applications, including bioimaging, sensing, and high-throughput screening.

1-Naphthylamine and its derivatives are a class of fluorophores known for their utility as environmental probes, where their fluorescence properties are sensitive to the surrounding medium. The protonation of the amino group to form the hydrochloride salt significantly influences its photophysical characteristics.

Photophysical Properties of 1-Naphthylamine and its Hydrochloride

1-Naphthylamine exhibits fluorescence with an excitation peak at approximately 316 nm and an emission peak around 434 nm.[1] The fluorescence of 1-naphthylamine and its protonated form, 1-naphthylammonium, is highly dependent on the solvent environment and pH.

In aqueous solutions, an equilibrium exists between the neutral form (RNH2) and the protonated form (RNH3+). A study of the excited-state proton-transfer reactions of 1-naphthylamine in aqueous perchloric acid solutions determined the fluorescence quantum yield of the neutral species (RNH2) to be 0.49 and that of the protonated species (RNH3+) to be 0.327.[2][3] This indicates that protonation of the amino group leads to a decrease in the fluorescence quantum yield.

The solvent polarity also plays a crucial role in the fluorescence quantum yield of the neutral 1-naphthylamine. Generally, the quantum yield decreases as the polarity of the solvent increases. This is attributed to intermolecular charge transfer (ICT) phenomena from the amine group to the aromatic ring in the excited state.

Quantitative Data on Fluorescence Quantum Yield

The following tables summarize the fluorescence quantum yield of 1-naphthylamine and its protonated form in various environments.

Table 1: Fluorescence Quantum Yield of 1-Naphthylamine Species in Aqueous Solution

| Species | Chemical Formula | Quantum Yield (Φf) |

| 1-Naphthylamine (neutral) | C₁₀H₉N | 0.49[2][3] |

| 1-Naphthylammonium (protonated) | C₁₀H₁₀N⁺ | 0.327[2][3] |

Table 2: Fluorescence Quantum Yield of 1-Naphthylamine in Various Solvents (Relative to Anthracene (B1667546) in Ethanol, Φf = 0.27)

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Quantum Yield (Φf) |

| Hexane | 1.88 | 1.375 | 0.46 |

| Diethyl Ether | 4.33 | 1.353 | 0.41 |

| Ethanol | 24.55 | 1.361 | 0.35 |

| Methanol | 32.70 | 1.329 | 0.30 |

| Water | 80.10 | 1.333 | 0.19 |

Data in Table 2 is for the neutral 1-naphthylamine and was calculated relative to anthracene as a standard.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The following protocol describes the comparative method for determining the fluorescence quantum yield of 1-naphthylamine hydrochloride, using a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

Fluorophore of Interest: this compound

-

Quantum Yield Standard: A stable fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.546).

-

Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable. For this compound, an acidic aqueous solution (e.g., 0.1 M HCl) is appropriate to ensure the predominance of the protonated form.

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer (Fluorometer)

-

Quartz Cuvettes (1 cm path length)

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of the this compound and the quantum yield standard in the chosen solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions. Note the absorbance at the excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength as for the absorbance measurements. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope of the best-fit line for both the sample (Grad_sample) and the standard (Grad_std).

-

Calculation of Quantum Yield

The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std × (Grad_sample / Grad_std) × (n_sample² / n_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

Visualizations

The Process of Fluorescence

The following diagram illustrates the electronic and vibrational transitions that occur during fluorescence, as described by a Jablonski diagram.

Caption: A Jablonski diagram illustrating the photophysical processes of absorption, vibrational relaxation, fluorescence, intersystem crossing, phosphorescence, and internal conversion.

Experimental Workflow for Relative Quantum Yield Measurement

The following flowchart outlines the key steps in the experimental determination of fluorescence quantum yield using the comparative method.

Caption: Experimental workflow for the determination of relative fluorescence quantum yield.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Naphthylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Naphthylamine (B1663977) hydrochloride, a crucial intermediate in the chemical and pharmaceutical industries. The document details established methodologies, presents quantitative data for process optimization, and outlines experimental protocols for laboratory and industrial applications.

Synthesis of 1-Naphthylamine Hydrochloride

The primary and most established method for the synthesis of 1-Naphthylamine is the reduction of 1-nitronaphthalene (B515781). This transformation can be achieved through several methods, most notably via chemical reduction using iron in an acidic medium (Béchamp reduction) or through catalytic hydrogenation.

1.1. Béchamp Reduction of 1-Nitronaphthalene

The Béchamp reduction is a classic and widely used method for the preparation of aromatic amines.[1][2][3] In this process, 1-nitronaphthalene is reduced by iron filings in the presence of hydrochloric acid.[1][4][5] The iron is oxidized, and the nitro group is reduced to an amino group. The resulting 1-naphthylamine is then protonated by the hydrochloric acid to form the hydrochloride salt.

1.2. Catalytic Hydrogenation of 1-Nitronaphthalene

Catalytic hydrogenation offers a cleaner and more efficient alternative to the Béchamp reduction, often providing higher yields and purity.[2][3] This method involves the reduction of 1-nitronaphthalene with hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney nickel and platinum on activated charcoal.[2][3] The reaction is typically carried out at elevated temperatures and pressures.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 1-Naphthylamine via Béchamp Reduction [5]

-

To a reaction vessel equipped with a mechanical stirrer, add 200 g of iron turnings, 100 mL of water, and 10 mL of 30% hydrochloric acid.

-

Heat the mixture to 50°C until the evolution of hydrogen gas ceases.

-

Gradually add 173 g of 1-nitronaphthalene in small portions over 4 hours, maintaining the temperature at 50°C with external cooling to prevent the formation of undesired azo compounds.

-

After the addition is complete, make the reaction mixture distinctly alkaline by adding a sufficient amount of sodium carbonate.

-

Isolate the crude 1-naphthylamine by steam distillation. The distillation is complete when the distillate is no longer oily and the temperature of the superheated steam reaches 260°C.

-

Separate the 1-naphthylamine from the aqueous layer of the distillate, melt it, and dry it at 110°C.

-

For further purification, the crude 1-naphthylamine can be vacuum distilled to yield a colorless crystalline product.

-

To obtain this compound, dissolve the purified 1-naphthylamine in a suitable solvent (e.g., ethanol) and treat with a stoichiometric amount of hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.

Protocol 2: Synthesis of 1-Naphthylamine via Catalytic Hydrogenation [2]

-

Charge a high-pressure reactor with purified 1-nitronaphthalene (substantially free of sulfur compounds and the 2-nitronaphthalene (B181648) isomer), an inert organic solvent miscible with water (e.g., isopropanol), and a platinum on activated charcoal catalyst (0.5 to 2% by weight of platinum).

-

Pressurize the reactor with hydrogen gas to a pressure of 50 to 300 bar.

-

Heat the reaction mixture to a temperature of 150 to 250°C.

-

Maintain the reaction conditions with an average residence time of 3 to 30 minutes.

-

After the reaction is complete, cool the reactor and vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The 1-naphthylamine can be isolated by distillation of the solvent.

-

To prepare the hydrochloride salt, dissolve the 1-naphthylamine in a suitable solvent and add hydrochloric acid.

Quantitative Data for Synthesis Methods

| Method | Reagents | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Reference |

| Béchamp Reduction | 1-Nitronaphthalene, Iron, HCl | - | 50 | Atmospheric | ~90 | High | [2][5] |

| Catalytic Hydrogenation | 1-Nitronaphthalene, H₂ | Platinum/Activated Charcoal | 150-250 | 50-300 | 99.5 | 99.7 | [2] |

| Catalytic Hydrogenation | 1-Nitronaphthalene, H₂ | Raney Nickel | 90 | 1.5 | 95-99 | High | [6] |

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting materials, byproducts, or residual catalyst. The most common and effective method for purifying the hydrochloride salt is recrystallization.

2.1. Recrystallization

Recrystallization is a technique used to purify solid compounds.[7] The principle relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. For this compound, water is a suitable solvent for recrystallization.[8] The process involves dissolving the impure salt in a minimum amount of hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The use of activated charcoal during recrystallization can help to remove colored impurities.[8]

Experimental Protocol

Protocol 3: Purification of this compound by Recrystallization [8]

-

Dissolve the crude this compound in a minimum amount of hot water.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Filter the hot solution through a pre-heated funnel to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water to remove any residual mother liquor.

-

Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Overall Workflow and Logical Relationships

The following diagrams illustrate the synthesis and purification workflow for this compound.

Caption: Workflow for the synthesis and purification of this compound.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers and professionals are encouraged to adapt these protocols to their specific laboratory or industrial settings, always adhering to appropriate safety measures. The choice between the Béchamp reduction and catalytic hydrogenation will depend on factors such as scale, available equipment, and desired purity levels. Recrystallization remains a robust method for achieving high-purity final product.

References

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]

- 3. EP0174563B1 - Process for preparing 1-naphthyl amine - Google Patents [patents.google.com]

- 4. This compound | 552-46-5 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

- 8. This compound | 552-46-5 [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of 1-Naphthylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Naphthylamine hydrochloride. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who handle or work with this compound. This guide details the known stability profile, optimal storage and handling procedures, potential degradation pathways, and methodologies for conducting stability-indicating studies.

Chemical and Physical Properties

This compound is the hydrochloride salt of 1-Naphthylamine, an aromatic amine derived from naphthalene. It typically appears as a white to greyish or pale red crystalline solid.[1] The compound is known to be soluble in water. It is important to note that 1-Naphthylamine and its salts can change color, often turning brown or reddish-purple upon exposure to air and light, indicating potential degradation.[1]

Stability Profile

This compound is generally stable under normal, controlled laboratory conditions.[2] However, it is susceptible to degradation when exposed to certain environmental factors. The primary sensitivities are to air (oxidation) and light (photodegradation).

Summary of Stability-Influencing Factors:

-

Air Sensitivity: The compound is sensitive to air and can oxidize, leading to discoloration and the formation of impurities.

-

Light Sensitivity: Exposure to light, particularly UV radiation, can induce photodegradation.

-

Thermal Stress: Elevated temperatures can accelerate the rate of degradation.

-

pH: As a salt of a weak base and a strong acid, the stability of this compound in solution is pH-dependent. It is susceptible to hydrolysis under acidic and alkaline conditions.

Quantitative Stability Data

While general stability information is available, specific quantitative data from forced degradation studies of this compound is not widely published in publicly accessible literature. Therefore, the following table is provided as a template for researchers to systematically record their own findings from stability studies. The experimental protocols provided in Section 6 of this guide can be used to generate this data. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating and to identify potential degradation products.[3][4][5]

Table 1: Forced Degradation Study Results for this compound (Template)

| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation (Area) | No. of Degradants | RT of Major Degradant(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | Data to be generated | Data to be generated | Data to be generated |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 60 | Data to be generated | Data to be generated | Data to be generated |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Data to be generated | Data to be generated | Data to be generated |

| Thermal (Dry Heat) | Solid State | 48 hours | 80 | Data to be generated | Data to be generated | Data to be generated |

| Photolytic (UV/Vis) | Solution | Per ICH Q1B | Room Temp | Data to be generated | Data to be generated | Data to be generated |

RT = Retention Time

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, it is crucial to adhere to proper storage and handling protocols.

Table 2: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 2–8°C.[1] | To minimize thermal degradation. |

| Atmosphere | Keep container tightly closed. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen). | To prevent oxidation from atmospheric oxygen. |

| Light Exposure | Store in a light-resistant (amber) container. | To prevent photodegradation. |

| Container | Store in the original, well-sealed container. | To prevent contamination and exposure to air and moisture. |

| Handling | Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood. | To avoid inhalation, ingestion, and skin contact. |

Degradation Pathways

This compound can degrade through several pathways, primarily hydrolysis, oxidation, and photodegradation. The following diagrams illustrate these potential degradation routes.

Caption: Potential Hydrolytic Degradation of this compound.

Caption: Potential Oxidative Degradation of this compound.

Experimental Protocols for Stability Studies

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. The following protocols are based on general principles outlined in ICH guidelines and common practices in the pharmaceutical industry.

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for Forced Degradation and Method Validation.

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of approximately 1 mg/mL.

-

Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

Forced Degradation Procedures

-

Acid Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute the solution to the final concentration with the mobile phase.

-

-

Alkaline Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.

-

Dilute the solution to the final concentration with the mobile phase.

-

-

Oxidative Degradation:

-

To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the solution to the final concentration with the mobile phase.

-

-

Thermal Degradation (Dry Heat):

-

Place a known quantity of solid this compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid at the final concentration in the mobile phase.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (approximately 100 µg/mL) to UV and visible light in a photostability chamber, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Simultaneously, keep a control sample in the dark under the same temperature conditions.

-

After exposure, the solution is ready for analysis.

-

Stability-Indicating HPLC Method

The following is a suggested starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are required.

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (or scan for optimal wavelength) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Conclusion

This compound is a compound that requires careful handling and storage to maintain its stability and purity. It is particularly sensitive to air, light, and thermal stress. This technical guide provides a framework for understanding its stability profile, implementing appropriate storage conditions, and conducting forced degradation studies to develop a validated stability-indicating analytical method. The provided protocols and diagrams serve as a valuable resource for researchers and scientists to ensure the quality and reliability of their work with this compound.

References

Understanding the Carcinogenicity of 1-Naphthylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthylamine (B1663977) hydrochloride, an aromatic amine, has been a subject of scrutiny regarding its carcinogenic potential. Historically, occupational exposure to commercial-grade 1-naphthylamine was associated with an increased risk of bladder cancer. However, subsequent research has revealed that this association was likely confounded by the presence of the isomeric impurity, 2-naphthylamine (B18577), a known human bladder carcinogen. This technical guide provides a comprehensive overview of the current understanding of the carcinogenicity of pure 1-naphthylamine hydrochloride, focusing on evidence from animal studies, its metabolism, and proposed mechanisms of action. Quantitative data from key toxicological studies are summarized, and detailed experimental protocols are provided. This guide aims to offer a consolidated resource for researchers and professionals in drug development and chemical safety assessment.

Carcinogenicity Classification

The International Agency for Research on Cancer (IARC) has classified 1-naphthylamine as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans"[1][2][3]. This classification reflects the inadequate evidence of carcinogenicity in humans and the limited and inconclusive evidence from experimental animal studies. The primary challenge in assessing the carcinogenicity of 1-naphthylamine has been the historical contamination of commercial samples with 2-naphthylamine, a potent bladder carcinogen[1].

Evidence from Animal Carcinogenicity Studies

Multiple studies have been conducted on various animal models to assess the carcinogenic potential of pure 1-naphthylamine. The consensus from these studies is that, unlike its 2-isomer, pure 1-naphthylamine is not a potent carcinogen.

Quantitative Data from Animal Studies

The following tables summarize the quantitative data from key long-term carcinogenicity studies of pure 1-naphthylamine.

| Table 1: Carcinogenicity Study of 1-Naphthylamine in Dogs (Radomski et al., 1980) | |

| Species/Strain | Beagle Dogs |

| Sex | Male and Female |

| Route of Administration | Oral (p.o.) |

| Dose | 15 mg/kg body weight/day |

| Frequency/Duration | 5 days/week for approximately 9 years |

| Number of Animals | Not specified |

| Tumor Incidence (Bladder) | 0% (No tumors or other pathological changes observed in the bladders)[4] |

| Other Observations | Excessive accumulation of lipofuscin in hepatocytes.[4] |

| Table 2: Lifetime Carcinogenicity Study of 1-Naphthylamine in Dogs (Purchase et al., 1981) | |

| Species/Strain | Beagle Dogs |

| Sex | Male and Female |

| Route of Administration | Oral (in diet) |

| Dose | 400 mg/day (total dose of approximately 950 g) |

| Frequency/Duration | Daily for up to 109 months |

| Number of Animals | 8 (4 male, 4 female) |

| Tumor Incidence (Bladder) | 0% (No neoplasia of the bladder observed)[5][6] |

| Other Observations | Some dogs in the 1-naphthylamine and control groups had focal cystitis or hyperplasia.[5][6] |

| Table 3: Summary of Carcinogenicity Findings in Other Species | |

| Species | Findings |

| Mice | Inconclusive results after oral and subcutaneous administration.[1][2] |

| Hamsters | No carcinogenic effect was observed following oral administration.[2] |

Experimental Protocols

-

Test Substance: Pure 1-naphthylamine.

-

Animal Model: Beagle dogs.

-

Administration: The test substance was administered orally at a daily dose of 15 mg/kg body weight, five days a week, for a duration of approximately nine years.

-

Observation and Examination: The animals were monitored throughout the study. At the end of the study, a complete autopsy was performed, with a particular focus on the bladder for any pathological changes.[4]

-

Test Substance: Pure 1-naphthylamine (containing <0.02% 2-naphthylamine).

-

Animal Model: Beagle dogs (4 male, 4 female). A control group of 4 males and 4 females was also included.

-

Administration: 1-Naphthylamine was administered in the diet at a dose of 400 mg/day for up to 109 months.

-

Observation and Examination: Animals were observed for clinical signs of toxicity. Survivors were euthanized at 128 months. A full pathological examination was conducted on all animals.[5][6]

Metabolism and Mechanism of Action

The genotoxic effects of many aromatic amines are dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. This process is considered a key initiating event in chemical carcinogenesis.

Metabolic Activation Pathway

The proposed metabolic pathway for 1-naphthylamine involves N-oxidation by cytochrome P450 enzymes in the liver to form N-hydroxy-1-naphthylamine. This metabolite is considered the proximate carcinogen. It can be further conjugated, for example, with glucuronic acid, to form a more stable N-glucuronide, which is then transported to the bladder. In the acidic environment of the urine, the N-glucuronide can be hydrolyzed to release the reactive N-hydroxy-1-naphthylamine, which can then bind to the DNA of the urothelial cells.[7]

References

- 1. 1-NAPHTHYLAMINE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1-Naphthylamine (IARC Summary & Evaluation, Volume 4, 1974) [inchem.org]

- 3. IARC Monographs evaluation of the carcinogenicity of some aromatic amines and related compounds – IARC [iarc.who.int]

- 4. Failure of pure 1-naphthylamine to induce bladder tumors in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 552-46-5 | Benchchem [benchchem.com]

Methodological & Application

Application Notes: The Griess Test for Nitrite Determination Using 1-Naphthylamine Hydrochloride

Introduction